molecular formula C16H13FN4O2S B5742123 N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea CAS No. 5658-26-4

N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea

Cat. No. B5742123
CAS RN: 5658-26-4
M. Wt: 344.4 g/mol
InChI Key: FABUAUZTPIBDTG-UHFFFAOYSA-N
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Description

N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a ring composed of three carbon atoms and two nitrogen atoms at non-adjacent positions. Compounds in this class have been studied for various biological activities, including antimicrobial, anti-inflammatory, and antitumor activities.

Synthesis Analysis

Thiadiazole derivatives, including compounds structurally similar to N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea, are typically synthesized through a series of chemical reactions involving precursors like substituted phenylthiazoles and phenylisocyanates. The synthesis process involves reactions such as cyclization, condensation, and substitution, under varying conditions to yield the desired thiadiazole derivatives (Fatima et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by spectral and elemental analyses, including IR, NMR, and Mass spectral data. These compounds exhibit specific structural features, such as intramolecular hydrogen bonding and crystallization in certain systems, contributing to their stability and biological activities (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the functional groups present in the compound. The presence of the fluorophenoxy and phenylurea groups in N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea suggests potential for specific chemical reactivity and interactions, impacting its biological efficacy and chemical stability.

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations (El-Emam et al., 2020).

Chemical Properties Analysis

The chemical properties of N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea, such as reactivity, stability, and pH dependence, are determined by its functional groups and molecular structure. These properties are significant for understanding the compound's behavior in biological systems and its mechanism of action (Kariuki et al., 2021).

properties

IUPAC Name

1-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c17-11-6-8-13(9-7-11)23-10-14-20-21-16(24-14)19-15(22)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUAUZTPIBDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972020
Record name N-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2(3H)-ylidene}-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5658-26-4
Record name N-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2(3H)-ylidene}-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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